An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Core Component in Advanced Bioconjugation
An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a hydrophilic, amine-reactive linker. It is a critical tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The monodisperse nature of the eight-unit polyethylene glycol (PEG) chain ensures batch-to-batch consistency and precise control over the linker length, which is crucial for optimizing the efficacy and pharmacokinetic properties of the resulting conjugates.
This technical guide provides a comprehensive overview of m-PEG8-ethoxycarbonyl-NHS ester, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.
Core Concepts and Chemical Properties
m-PEG8-ethoxycarbonyl-NHS ester is characterized by a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, functionalized with an ethoxycarbonyl-N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient activating group for carboxylic acids, enabling covalent linkage with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.
| Property | Value |
| Chemical Formula | C25H43NO14 |
| Molecular Weight | 581.61 g/mol [1] |
| CAS Number | 2353409-76-2[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Reaction Mechanism and Experimental Protocols
The primary application of m-PEG8-ethoxycarbonyl-NHS ester is the covalent modification of proteins and other biomolecules containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
General Protocol for Protein Conjugation
This protocol outlines a general procedure for the conjugation of m-PEG8-ethoxycarbonyl-NHS ester to a protein. The optimal conditions, including the molar excess of the PEG reagent and reaction time, may need to be determined empirically for each specific application.
Materials:
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Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
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m-PEG8-ethoxycarbonyl-NHS ester
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Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
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NHS Ester Stock Solution Preparation: Immediately before use, dissolve the m-PEG8-ethoxycarbonyl-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-ethoxycarbonyl-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
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Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Characterization of PEGylated Proteins
The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques.
| Analytical Technique | Information Provided |
| SDS-PAGE | Estimation of the increase in molecular weight of the protein after PEGylation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate determination of the molecular weight of the PEGylated protein and the number of attached PEG chains. |
| HPLC (Size-Exclusion or Reversed-Phase) | Separation and quantification of the PEGylated protein from the unreacted protein and reagents. |
| UV-Vis Spectroscopy | Determination of protein concentration. |
| NMR Spectroscopy | Structural characterization of the PEG linker and confirmation of conjugation. |
Applications in Drug Development
The hydrophilic and flexible nature of the PEG8 linker in m-PEG8-ethoxycarbonyl-NHS ester offers significant advantages in the design of complex biotherapeutics.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase. The PEG8 linker in m-PEG8-ethoxycarbonyl-NHS ester provides the necessary flexibility and hydrophilicity to facilitate this interaction, improving the PROTAC's solubility and cell permeability.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC mechanism of action.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The hydrophilic PEG8 linker can improve the solubility of hydrophobic drug payloads, reduce aggregation, and potentially prolong the circulation half-life of the ADC. Studies have shown that the length of the PEG linker can significantly impact the pharmacokinetic properties of ADCs, with PEG8 often representing a threshold for minimizing plasma clearance.
General Experimental Workflow for ADC Synthesis
Caption: ADC synthesis workflow.
Conclusion
m-PEG8-ethoxycarbonyl-NHS ester is a versatile and valuable tool for researchers and drug developers. Its well-defined structure, hydrophilicity, and amine-reactivity make it an ideal linker for creating sophisticated bioconjugates with improved properties. The detailed protocols and characterization methods provided in this guide will aid in the successful application of this reagent in the development of next-generation therapeutics.
